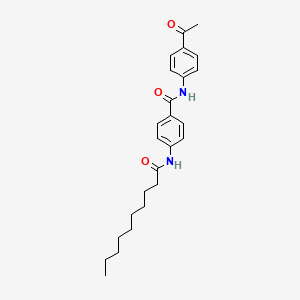![molecular formula C24H31N3O2 B11547450 N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)](/img/structure/B11547450.png)
N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide is a complex organic compound with a unique structure that includes a hydrazone linkage, a benzamide group, and an octan-2-ylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of an aldehyde or ketone with hydrazine or a hydrazine derivative under acidic or basic conditions to form the hydrazone.
Amidation Reaction: The hydrazone intermediate is then reacted with a benzoyl chloride or benzamide derivative in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or hydrazone moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{1-[(2E)-2-(hexan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide
- N-{1-[(2E)-2-(decan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide
Uniqueness
N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide is unique due to its specific hydrazone and benzamide linkage, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its octan-2-ylidene moiety also provides unique steric and electronic properties that can influence its interactions with molecular targets.
This detailed article provides a comprehensive overview of N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C24H31N3O2 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
N-[1-[(2E)-2-octan-2-ylidenehydrazinyl]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C24H31N3O2/c1-3-4-5-8-13-19(2)26-27-24(29)22(18-20-14-9-6-10-15-20)25-23(28)21-16-11-7-12-17-21/h6-7,9-12,14-17,22H,3-5,8,13,18H2,1-2H3,(H,25,28)(H,27,29)/b26-19+ |
Clé InChI |
QDLTZRVIVDADJC-LGUFXXKBSA-N |
SMILES isomérique |
CCCCCC/C(=N/NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)/C |
SMILES canonique |
CCCCCCC(=NNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Hexyloxy)phenyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11547374.png)
![(2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichloro-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547376.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11547380.png)
![6-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11547381.png)
![N-(5-Chloro-2-methylphenyl)-1-{N'-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11547383.png)
![N-[(1E)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11547385.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547393.png)

![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11547402.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547407.png)
![4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11547409.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547411.png)
